molecular formula C12H22O3Si B12538865 4-({[(But-3-en-1-yl)oxy](dimethyl)silyl}oxy)hex-5-en-2-one CAS No. 676164-90-2

4-({[(But-3-en-1-yl)oxy](dimethyl)silyl}oxy)hex-5-en-2-one

Cat. No.: B12538865
CAS No.: 676164-90-2
M. Wt: 242.39 g/mol
InChI Key: CYQVWVQYMLXZDS-UHFFFAOYSA-N
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Description

4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one is an organic compound that features a unique combination of functional groups, including an enone, an ether, and a silyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Enone: The initial step involves the formation of the hex-5-en-2-one moiety. This can be achieved through an aldol condensation reaction between an appropriate aldehyde and ketone under basic conditions.

    Ether Formation: The next step involves the formation of the ether linkage. This can be achieved by reacting the enone with but-3-en-1-ol in the presence of an acid catalyst.

    Silyl Ether Formation: The final step involves the protection of the hydroxyl group as a silyl ether. This can be achieved by reacting the intermediate with dimethylsilyl chloride in the presence of a base such as imidazole.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form a diketone.

    Reduction: The enone can be reduced to form a saturated ketone.

    Substitution: The silyl ether can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include trimethylsilyl chloride and other silylating agents.

Major Products Formed

    Oxidation: Formation of a diketone.

    Reduction: Formation of a saturated ketone.

    Substitution: Formation of various silyl ethers or other protected derivatives.

Scientific Research Applications

4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one has several scientific research applications, including:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with unique properties.

    Biological Studies: It can be used as a probe or reagent in biological studies to investigate enzyme mechanisms and other biochemical processes.

Mechanism of Action

The mechanism of action of 4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one involves its interaction with various molecular targets and pathways. The enone moiety can participate in Michael addition reactions, while the silyl ether can protect hydroxyl groups during synthetic transformations. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one: Similar structure but with a trimethylsilyl group instead of a dimethylsilyl group.

    4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one: Similar structure but with a tert-butyldimethylsilyl group.

Uniqueness

The uniqueness of 4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one lies in its combination of functional groups, which allows for versatile reactivity and applications in various fields of research and industry.

Properties

CAS No.

676164-90-2

Molecular Formula

C12H22O3Si

Molecular Weight

242.39 g/mol

IUPAC Name

4-[but-3-enoxy(dimethyl)silyl]oxyhex-5-en-2-one

InChI

InChI=1S/C12H22O3Si/c1-6-8-9-14-16(4,5)15-12(7-2)10-11(3)13/h6-7,12H,1-2,8-10H2,3-5H3

InChI Key

CYQVWVQYMLXZDS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C=C)O[Si](C)(C)OCCC=C

Origin of Product

United States

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